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Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15604589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of

impurities associated with ceftriaxone sodium salt, a widely used third-generation

cephalosporin antibiotic. Understanding the impurity profile is critical for ensuring the quality,

safety, and efficacy of the final drug product. This document outlines the common impurities,

their origins, and detailed analytical methodologies for their identification and quantification.

Overview of Ceftriaxone Sodium and its Impurities
Ceftriaxone sodium is susceptible to degradation under various conditions, including

hydrolysis, oxidation, and photolysis, leading to the formation of related substances.

Additionally, impurities can be introduced during the synthesis process. Regulatory bodies such

as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have

identified and set limits for several key impurities.

The primary impurities of ceftriaxone sodium include process-related impurities and

degradation products. A significant safety concern is the formation of polymerized impurities,

which have been linked to hypersensitivity and anaphylactic reactions.[1][2][3]

Common Impurities in Ceftriaxone Sodium
The known impurities of ceftriaxone sodium are often designated by letters according to

pharmacopoeial conventions. The table below summarizes the key identified impurities.
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Impurity Name Other Names CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Impurity A

(E)-Ceftriaxone,

Ceftriaxone E-

Isomer

92143-31-2 C₁₈H₁₈N₈O₇S₃ 554.58

Impurity B

3-Desacetyl

Cefotaxime

Lactone

66340-33-8 C₁₄H₁₃N₅O₅S₂ 395.41

Impurity C

Ceftriaxone

triazine analog,

2-Methyl-3-

sulphanyl-1,2-

dihydro-1,2,4-

triazin-5,6-dione

58909-39-0 C₄H₅N₃O₂S 159.17

Impurity D

S-(Benzothiazol-

2-yl) (Z)-(2-

Aminothiazol-4-

yl)

(methoxyimino)th

ioacetate

80756-85-0 C₁₃H₁₀N₄O₂S₃ 350.44

Impurity E
Deacyl

ceftriaxone
58909-56-1 C₁₂H₁₃N₅O₅S₂ 371.39

Degradation Pathways of Ceftriaxone
Ceftriaxone's degradation is highly dependent on the pH and presence of light. The primary

degradation pathways involve hydrolysis of the β-lactam ring, cleavage of the C-3 side chain,

and isomerization.[4]

Hydrolytic Degradation
Acidic Conditions: Under acidic conditions, the primary degradation involves the cleavage of

the bond at the C-3 position.[4]
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Neutral Conditions: In a neutral solution, isomerization, hydrolysis at C-3, opening of the β-

lactam ring, and reversible epimerization at C-7 are observed.[4]

Alkaline Conditions: In basic solutions, the degradation is more pronounced, leading to the

opening of the β-lactam ring and lactonization.[5]

The following diagram illustrates the general degradation pathways of ceftriaxone under

different pH conditions.

General Degradation Pathways of Ceftriaxone

Ceftriaxone

Acidic Neutral Alkaline

Cleavage at C-3 Position Isomerization (Impurity A) β-Lactam Ring OpeningEpimerization Lactonization
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General degradation pathways of ceftriaxone.

Experimental Protocols for Impurity
Characterization
The characterization and quantification of ceftriaxone sodium impurities predominantly rely on

chromatographic techniques.
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Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Related Substances
RP-HPLC is the most common method for separating and quantifying known impurities.[3][6]

Experimental Workflow:
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RP-HPLC Workflow for Ceftriaxone Impurity Profiling

Sample Preparation

HPLC Analysis

Data Analysis

Weigh and dissolve Ceftriaxone Sodium sample in diluent

Filter the solution through a 0.45 µm filter

Inject sample onto HPLC system

Separation on C18 column with gradient elution

UV Detection at specified wavelength

Integrate chromatogram peaks

Quantify impurities against a reference standard

Click to download full resolution via product page

Workflow for RP-HPLC analysis of impurities.
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Detailed Methodologies:

Sample Preparation:

Accurately weigh about 30 mg of Ceftriaxone Sodium into a 100 mL volumetric flask.[7]

Dissolve in and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture

of mobile phase components).[7]

For reference solutions, prepare a solution of Ceftriaxone Sodium RS and individual

impurity standards at appropriate concentrations.[7]

Chromatographic Conditions (Example based on EP monograph):

Column: C18, 5 µm, 4.6 x 250 mm.[7]

Mobile Phase: A mixture of a phosphate buffer, a citrate buffer, and acetonitrile, containing

ion-pairing agents like tetradecylammonium bromide and tetraheptylammonium bromide.

[7] The exact composition can vary, but a typical mobile phase might consist of a buffer

solution and an organic modifier like acetonitrile.[6]

Flow Rate: 1.5 mL/min.[7]

Detection: UV at 254 nm.[3][7]

Column Temperature: 25 °C.[7]

Injection Volume: 20 µL.[7]

Gel Filtration Chromatography (GFC) / High-
Performance Size Exclusion Chromatography (HPSEC)
for Polymerized Impurities
The Chinese Pharmacopoeia mandates the use of GFC for the assessment of polymerized

impurities.[3] HPSEC is another technique employed for this purpose.

Experimental Protocol (Example):
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Sample Preparation:

Prepare a test solution of ceftriaxone sodium in water at a concentration of approximately

0.5 mg/mL.

Prepare a reference solution of ceftriaxone sodium reference standard in water at a

concentration of about 5 µg/mL.

Chromatographic Conditions:

Column: A column packed with globular protein hydrophilic modified silica gel (e.g.,

TSKgel G2000SWXL).

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.14% triethylamine solution adjusted

to pH 6.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

Flow Rate: 0.8 mL/min.

Detection: UV at 254 nm.

Column Temperature: 30 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Structural Elucidation
For the identification and structural confirmation of unknown impurities or degradation products,

LC-MS/MS is a powerful tool.

Methodology:

Chromatographic Separation: Utilize an HPLC or UHPLC system, often with conditions

similar to those for impurity profiling, to separate the components of the sample.

Mass Spectrometric Detection: The eluent from the chromatographic column is introduced

into a mass spectrometer.

Ionization: Electrospray ionization (ESI) is a common technique for ionizing ceftriaxone and

its impurities.
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Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio (m/z).

Fragmentation (MS/MS): For structural elucidation, precursor ions of interest are selected

and fragmented to produce a characteristic fragmentation pattern, which helps in identifying

the structure of the impurity.

Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to

develop stability-indicating analytical methods. The table below presents example data from

such a study.

Stress Condition Duration
% Degradation of
Ceftriaxone

Major Degradation
Products Formed

Acid Hydrolysis (0.1 N

HCl)
1 hour 11.0%

Products of C-3 side

chain cleavage

Alkaline Hydrolysis

(0.1 N NaOH)
1 hour >80%

β-lactam ring-opened

products

Oxidative Degradation

(3% H₂O₂)
1 hour 7.95% Oxidized derivatives

Thermal Degradation

(60 °C)
24 hours 3.45%

Various degradation

products

Photolytic

Degradation (UV light)
24 hours

Significant

degradation

Isomers and other

photoproducts

Note: The percentage of degradation can vary significantly depending on the specific

conditions (temperature, concentration of stressing agent, etc.).

Conclusion
The initial characterization of ceftriaxone sodium salt impurities is a critical step in drug

development and quality control. A thorough understanding of the potential impurities, their

formation pathways, and robust analytical methods for their detection and quantification is
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paramount. This guide provides a foundational understanding of these aspects, emphasizing

the use of chromatographic techniques such as RP-HPLC, GFC/HPSEC, and LC-MS. For

regulatory compliance and to ensure patient safety, it is essential to implement validated,

stability-indicating analytical methods for the routine monitoring of ceftriaxone sodium

impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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